Cas no 1366245-82-0 ((3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1163067
- 1366245-82-0
- (3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- インチ: 1S/C25H19ClF3NO4/c26-21-10-9-14(11-20(21)25(27,28)29)22(12-23(31)32)30-24(33)34-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,30,33)(H,31,32)/t22-/m1/s1
- InChIKey: RTHNUAMUGNORKT-JOCHJYFZSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)[C@@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 489.0954703g/mol
- どういたいしつりょう: 489.0954703g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
(3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163067-1000mg |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 1000mg |
$1057.0 | 2023-10-03 | ||
Enamine | EN300-1163067-0.5g |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 0.5g |
$3233.0 | 2023-06-08 | ||
Enamine | EN300-1163067-2500mg |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 2500mg |
$2071.0 | 2023-10-03 | ||
Enamine | EN300-1163067-100mg |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 100mg |
$930.0 | 2023-10-03 | ||
Enamine | EN300-1163067-0.05g |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 0.05g |
$2829.0 | 2023-06-08 | ||
Enamine | EN300-1163067-1.0g |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 1g |
$3368.0 | 2023-06-08 | ||
Enamine | EN300-1163067-10.0g |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 10g |
$14487.0 | 2023-06-08 | ||
Enamine | EN300-1163067-500mg |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 500mg |
$1014.0 | 2023-10-03 | ||
Enamine | EN300-1163067-0.1g |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 0.1g |
$2963.0 | 2023-06-08 | ||
Enamine | EN300-1163067-2.5g |
(3R)-3-[4-chloro-3-(trifluoromethyl)phenyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1366245-82-0 | 2.5g |
$6602.0 | 2023-06-08 |
(3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
(3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to (3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1366245-82-0)
(3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1366245-82-0) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is characterized by its unique structural features and potential applications in the development of novel therapeutic agents.
The Fmoc group, or fluorenylmethoxycarbonyl group, is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions. The presence of this group in the compound ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the chemical reactions involved. The (3R) configuration indicates the stereochemistry of the compound, which is crucial for its biological activity and specificity.
The 4-chloro and trifluoromethyl substituents on the phenyl ring contribute to the compound's unique electronic and steric properties. These functional groups can significantly influence the compound's interactions with biological targets, making it a valuable candidate for drug discovery and development. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and improve pharmacokinetic properties, which are essential considerations in drug design.
Recent studies have highlighted the potential of (3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that similar Fmoc-protected amino acid derivatives exhibit potent inhibitory activity against specific enzymes involved in cancer progression. These findings suggest that this compound could serve as a lead molecule for the development of new anticancer drugs.
In addition to its potential as an anticancer agent, (3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has also been investigated for its role in modulating protein-protein interactions. Protein-protein interactions are critical for many cellular processes, and small molecules that can selectively disrupt these interactions have the potential to be highly effective therapeutic agents. Studies have demonstrated that this compound can effectively interfere with specific protein-protein interactions, opening up new avenues for drug discovery in diseases such as Alzheimer's and Parkinson's.
The synthesis of (3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid involves a series of well-defined chemical steps. The key steps include the introduction of the Fmoc protecting group, the substitution of the phenyl ring with chloro and trifluoromethyl groups, and the final formation of the carboxylic acid moiety. These synthetic pathways are well-documented in the literature and can be optimized for large-scale production if necessary.
From a pharmacological perspective, (3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has shown promising results in preclinical studies. Its ability to selectively target specific biological pathways without causing significant toxicity makes it an attractive candidate for further development. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
In conclusion, (3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-{(9H-fluoren-9-yloxycarbonyl}amino)propanoic acid (CAS No. 1366245-82-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in the ongoing quest to develop new and effective treatments for various diseases. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in pharmaceutical innovation.
1366245-82-0 ((3R)-3-4-chloro-3-(trifluoromethyl)phenyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
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